(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Catalog No.
S1501168
CAS No.
168297-84-5
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

CAS Number

168297-84-5

Product Name

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

IUPAC Name

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

HSQRCAULDOQKPF-VIFPVBQESA-N

SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Isomeric SMILES

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C

The exact mass of the compound (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (CAS 168297-84-5), commercially known as Davies' SuperQuat or (S)-Phenyl SuperQuat, is an advanced chiral auxiliary utilized in highly stereoselective asymmetric synthesis. Characterized by the incorporation of a gem-dimethyl group at the C(5) position of the classic oxazolidin-2-one core, this structural modification fundamentally alters the conformational bias of the molecule [1]. For procurement and process chemistry, this compound is selected over standard first-generation Evans auxiliaries when synthetic routes require stringent diastereofacial selectivity during enolate alkylation, aldol additions, or conjugate additions, or when downstream cleavage conditions (such as DIBAL-H reduction) cause unacceptable auxiliary degradation through endocyclic attack [1].

Substituting (S)-Phenyl SuperQuat with a standard Evans auxiliary, such as (4S)-4-phenyl-2-oxazolidinone or (4S)-4-benzyl-2-oxazolidinone, frequently results in compromised diastereomeric ratios and poor auxiliary recovery [1]. The standard Evans framework lacks the C(5) gem-dimethyl groups, which are critical for forcing the adjacent C(4) substituent to project directly over the N-acyl enolate face to maximize steric shielding [1]. Furthermore, standard oxazolidin-2-ones are highly susceptible to endocyclic cleavage by aggressive nucleophiles or hydride donors like DIBAL-H. This unwanted side reaction not only destroys the chiral auxiliary—preventing its recovery and recycling—but also significantly reduces the yield of the target chiral aldehydes or carboxylic acids [2]. The SuperQuat framework completely suppresses this endocyclic pathway, ensuring exclusive exocyclic cleavage [2].

Superior Diastereocontrol in Double Asymmetric Induction

In the synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives via enolate addition to heterocyclic tert-butyl sulfinimines, the choice of chiral auxiliary strictly dictates the stereochemical outcome. A head-to-head comparison demonstrated that the matched pairing using the (S)-Phenyl SuperQuat auxiliary achieved an exceptional diastereomeric ratio (dr) of 99:1. In contrast, substituting this with the standard Evans auxiliary ((S)-4-phenyl-2-oxazolidinone) under identical matched conditions yielded a drastically lower dr of only 6:1 [1]. Even in mismatched pairings, the SuperQuat auxiliary maintained a superior 10:1 dr [1].

Evidence DimensionDiastereomeric ratio (dr) in double asymmetric induction
Target Compound Data99:1 dr
Comparator Or Baseline6:1 dr (Standard Evans auxiliary)
Quantified Difference16.5-fold improvement in diastereoselectivity
ConditionsEnolate addition to heterocyclic tert-butyl sulfinimines

This significant improvement in diastereoselectivity eliminates the need for complex, yield-destroying downstream chromatographic separations of diastereomers in API synthesis.

Prevention of Endocyclic Cleavage During Direct Aldehyde Synthesis

A major limitation of standard Evans auxiliaries is their instability during reductive cleavage. When N-acyl derivatives of standard oxazolidin-2-ones are treated with DIBAL-H to yield chiral aldehydes, they suffer from extensive endocyclic cleavage, which destroys the auxiliary and reduces product yield [1]. The C(5) gem-dimethyl groups of the SuperQuat auxiliary sterically block this endocyclic attack. Consequently, DIBAL-H reduction of SuperQuat derivatives proceeds exclusively via exocyclic cleavage, directly yielding non-racemic α-substituted aldehydes (87-94% ee) while allowing near-quantitative recovery of the intact auxiliary for recycling [1].

Evidence DimensionCleavage regioselectivity and auxiliary recovery
Target Compound DataExclusive exocyclic cleavage; near-quantitative auxiliary recovery
Comparator Or BaselineExtensive endocyclic cleavage; auxiliary destruction (Standard Evans auxiliaries)
Quantified DifferenceComplete suppression of the endocyclic degradation pathway
ConditionsReductive cleavage of N-acyl derivatives using DIBAL-H

Enables the direct, one-step synthesis of chiral aldehydes from enolates without auxiliary destruction, significantly lowering the overall material cost for multi-step syntheses.

Enhanced Diastereofacial Selectivity in Enolate Alkylation

The gem-dimethyl substitution in SuperQuat auxiliaries induces a strong conformational bias that forces the C(4) substituent to block the enolate face more effectively than in standard auxiliaries [1]. During the α-alkylation (e.g., methylation) of N-acyl enolates, SuperQuat derivatives routinely achieve diastereomeric ratios of 98:2 [1]. To achieve comparable levels of diastereoselectivity using the standard Evans framework, chemists are typically forced to procure the significantly more expensive tert-leucine-derived auxiliaries [1].

Evidence DimensionDiastereomeric ratio (dr) in enolate methylation
Target Compound Data98:2 dr (SuperQuat derivatives)
Comparator Or BaselineLower dr for equivalent C(4)-substituted Evans auxiliaries
Quantified DifferenceSuperQuat matches the performance of premium tert-leucine Evans auxiliaries
Conditionsα-alkylation of N-acyl enolates

Allows procurement teams to achieve premium (tert-leucine-like) stereocontrol using a more accessible and easily recoverable auxiliary framework.

Direct Asymmetric Synthesis of Chiral Aldehydes

Highly recommended for routes requiring the direct conversion of alkylated enolates to aldehydes via DIBAL-H reduction, where the SuperQuat framework prevents the endocyclic auxiliary destruction seen with standard Evans compounds [2].

Multi-Stereocenter API Synthesis

Ideal for complex drug discovery workflows involving double asymmetric induction (such as additions to chiral sulfinimines), where its superior steric shielding can elevate diastereomeric ratios from 6:1 to 99:1 [1].

Homochiral 1,2-Diol Production

Suitable for the highly diastereoselective epoxidation of enamides (using DMD or mCPBA) followed by reductive cleavage, yielding 1,2-diols in >96% ee [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-Phenyl superquat

Dates

Last modified: 08-15-2023

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